3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide
Overview
Description
3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide is a chemical compound with the molecular formula C11H14N4O. It is known for its unique structure, which includes a pyrrolidine ring and a benzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide typically involves the reaction of 3-amino-benzohydrazide with pyrrolidine-2-carboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or hydrazides.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N’-benzylidenebenzohydrazide
- 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide
- 3,4-diacylpyrrolo[1,2-a]pyrazine
Uniqueness
3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide stands out due to its unique combination of a pyrrolidine ring and a benzohydrazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-amino-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-9-4-1-3-8(7-9)11(16)15-14-10-5-2-6-13-10/h1,3-4,7H,2,5-6,12H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVXOVOITJERQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NNC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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